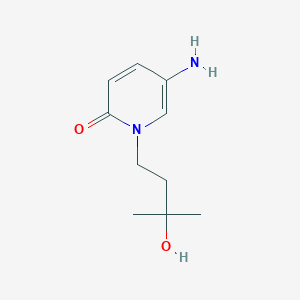

5-Amino-1-(3-hydroxy-3-methylbutyl)-1,2-dihydropyridin-2-one

Description

5-Amino-1-(3-hydroxy-3-methylbutyl)-1,2-dihydropyridin-2-one is a substituted dihydropyridinone derivative characterized by a hydroxylated alkyl chain at the N1 position. The hydroxyl group in the 3-hydroxy-3-methylbutyl substituent may enhance hydrogen-bonding capacity and solubility compared to non-hydroxylated analogs, though experimental validation is required.

Properties

Molecular Formula |

C10H16N2O2 |

|---|---|

Molecular Weight |

196.25 g/mol |

IUPAC Name |

5-amino-1-(3-hydroxy-3-methylbutyl)pyridin-2-one |

InChI |

InChI=1S/C10H16N2O2/c1-10(2,14)5-6-12-7-8(11)3-4-9(12)13/h3-4,7,14H,5-6,11H2,1-2H3 |

InChI Key |

YRWLADNESFFOJD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CCN1C=C(C=CC1=O)N)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-(3-hydroxy-3-methylbutyl)-1,2-dihydropyridin-2-one typically involves the protection of amino groups and subsequent reactions with various reagents. One common method involves the use of amino carboxylic acids, which are protected and then exposed to hydrocarbon solvents such as toluene or dichloromethane . The reaction conditions often require heating and the use of catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve bulk manufacturing processes that ensure high yield and purity. These processes often include steps such as bulk custom synthesis, sourcing, and procurement of raw materials . The use of advanced techniques and equipment is essential to maintain the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-(3-hydroxy-3-methylbutyl)-1,2-dihydropyridin-2-one undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.

Substitution: This involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts like palladium on carbon. The reaction conditions may vary depending on the desired product, but they often involve controlled temperatures and pressures to optimize the reaction yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions may result in various substituted pyridinone compounds with different functional groups.

Scientific Research Applications

5-Amino-1-(3-hydroxy-3-methylbutyl)-1,2-dihydropyridin-2-one has a wide range of scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug candidate.

Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-Amino-1-(3-hydroxy-3-methylbutyl)-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research, and further studies are needed to elucidate the detailed mechanisms .

Comparison with Similar Compounds

Structural and Functional Differences

- Hydroxyl vs. Alkyl Substituents: The hydroxyl group in the target compound distinguishes it from non-polar analogs like 5-amino-1-(3-methylbutyl)-1,2-dihydropyridin-2-one. This modification likely increases aqueous solubility and metabolic stability, critical for pharmacokinetics in drug development .

- Aromatic vs.

- Steric Effects : Cyclobutylmethyl substituents introduce steric hindrance, which may reduce conformational flexibility but improve selectivity in molecular interactions .

Biological Activity

5-Amino-1-(3-hydroxy-3-methylbutyl)-1,2-dihydropyridin-2-one is a dihydropyridine derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound features an amino group and a hydroxyalkyl substituent, which may enhance its solubility and reactivity, contributing to its pharmacological properties. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.

Molecular Formula: C₁₀H₁₆N₂O₂

Molecular Weight: 196.25 g/mol

The unique structure of this compound allows for various interactions with biological targets, influencing metabolic pathways and enzyme functions. The presence of both amino and hydroxyl groups enhances its ability to form hydrogen bonds, facilitating interactions with receptors and enzymes.

Biological Activities

Research indicates that this compound exhibits several pharmacological effects:

- Neuroprotective Effects: Preliminary studies suggest that this compound may have neuroprotective properties, potentially beneficial in treating neurodegenerative disorders.

- Antimicrobial Activity: The compound has shown activity against various pathogens, indicating potential use in treating infections.

- Anticancer Properties: Some derivatives of dihydropyridine compounds have been explored for their anticancer effects, suggesting that this compound may also warrant investigation in this area.

The biological activity of this compound can be attributed to its interaction with specific biological targets such as:

- PI3K Inhibition: Similar compounds have been noted for selectively inhibiting phosphoinositide 3-kinase (PI3K) isoforms involved in various diseases, including cancer and inflammatory conditions .

Table 1: Comparison of Biological Activities

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| This compound | Dihydropyridine | Neuroprotective, Antimicrobial |

| 4-Hydroxy-2-quinolones | Heterocyclic | Antimicrobial and antiviral |

| 5-Aminomethyl-2,3-dihydropyridine | Dihydropyridine | Potential neuroprotective effects |

Case Studies

-

Neuroprotection Studies:

A study investigated the neuroprotective effects of dihydropyridine derivatives in models of oxidative stress. Compounds similar to this compound demonstrated significant reductions in neuronal cell death induced by oxidative stressors. -

Antimicrobial Activity:

Research has shown that derivatives of dihydropyridines exhibit antibacterial properties against E. coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) indicating effective antimicrobial activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.